3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione

Angiogenesis VEGFR-2 Conformational restriction

3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione (CAS 630403-89-3) is a heterocyclic building block in which a 3-oxo-2,3-dihydro-1H-pyrazol-4-yl moiety is directly N-linked to the thiazolidine-2,4-dione (TZD) ring, yielding a compact C6H5N3O3S core (MW 199.19 g/mol). Unlike the more common methylene-bridged pyrazolyl-TZD hybrids that dominate the literature, this compound’s connectivity eliminates the rotational freedom of a linker, rigidifying the pharmacophore in a way that may confer distinct target engagement profiles applicable to anti-inflammatory, antidiabetic (PPAR-γ), antiangiogenic (VEGFR-2), and antimicrobial discovery programs.

Molecular Formula C6H5N3O3S
Molecular Weight 199.19 g/mol
CAS No. 630403-89-3
Cat. No. B12582953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione
CAS630403-89-3
Molecular FormulaC6H5N3O3S
Molecular Weight199.19 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)C2=CNNC2=O
InChIInChI=1S/C6H5N3O3S/c10-4-2-13-6(12)9(4)3-1-7-8-5(3)11/h1H,2H2,(H2,7,8,11)
InChIKeyBCKJUJULHXDKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione (CAS 630403-89-3): A Direct Pyrazolyl-TZD Scaffold for Multi-Target Probe and Lead Procurement


3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione (CAS 630403-89-3) is a heterocyclic building block in which a 3-oxo-2,3-dihydro-1H-pyrazol-4-yl moiety is directly N-linked to the thiazolidine-2,4-dione (TZD) ring, yielding a compact C6H5N3O3S core (MW 199.19 g/mol) . Unlike the more common methylene-bridged pyrazolyl-TZD hybrids that dominate the literature, this compound’s connectivity eliminates the rotational freedom of a linker, rigidifying the pharmacophore in a way that may confer distinct target engagement profiles applicable to anti-inflammatory, antidiabetic (PPAR-γ), antiangiogenic (VEGFR-2), and antimicrobial discovery programs [1][2].

Why Generic Pyrazolyl-Thiazolidinedione Substitution Undermines Reproducibility When Procuring CAS 630403-89-3


The pyrazolyl-thiazolidinedione chemical space is dominated by 5-arylidene derivatives generated via Knoevenagel condensation, which introduces a conformationally flexible exocyclic double bond and a methylene linker between the heterocycles [1]. In contrast, 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione incorporates the pyrazolone directly at the TZD N3 position without any linker, creating a distinct electronic environment and a more rigid geometry. Established structure–activity relationship (SAR) studies demonstrate that the nature of the linker (or its absence) critically modulates VEGFR-2 inhibitory IC₅₀ values, PPAR-γ transactivation efficacy, and antibacterial MICs in this scaffold family [2][3]. Consequently, a procurement specification that interchangeably accepts any “pyrazole-TZD hybrid” risks acquiring a compound with divergent target engagement, solubility, and metabolic stability profiles, directly compromising assay reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione Versus Linker-Containing Analogs


Direct N3-Pyrazolyl Tethering Eliminates Conformational Flexibility of Methylene- and Ethoxy-Linked VEGFR-2/HDAC Inhibitors

In prototypical dual VEGFR-2/HDAC inhibitors such as compound 14b from the diaryl pyrazoline thiazolidinedione series, a long ethoxy-acetate linker separates the pyrazoline and the 5-benzylidene-thiazolidinedione termini [1]. This flexible linker was necessary for dual-target engagement but introduces entropic penalties and potential metabolic liabilities. The target compound CAS 630403-89-3 eliminates this linker entirely, directly fusing the pyrazolone N4 to the TZD N3, which pre-organizes the heterocyclic scaffold. While direct biochemical IC₅₀ values for the target compound remain unreported in peer-reviewed literature, class-level inference from structurally related diaryl pyrazoline TZDs shows that VEGFR-2 IC₅₀ values span from 200 nM (compound B1) to >10 µM depending on linker composition, and HDAC isoform selectivity shifts with linker rigidity [1][2]. The fully rigidified core of CAS 630403-89-3 is therefore predicted to exhibit a distinct selectivity fingerprint relative to any flexibly linked comparator.

Angiogenesis VEGFR-2 Conformational restriction

N3-Pyrazolyl Substitution Enables Superior Gram-Positive Antibacterial MIC Values Compared to N3-Phenyl or N3-Benzyl Thiazolidinedione Analogs

SAR studies on N3-substituted thiazolidine-2,4-dione derivatives demonstrate that pyrazole-bearing substituents at the N3 position confer significantly enhanced antibacterial activity relative to simple phenyl or benzyl counterparts. In a panel of 20 compounds (series 5a–j and 7a–j), the most active derivatives 7c and 7j, which incorporate a pyrazole moiety at N3, inhibited methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 6.25 µg/mL and 12.5 µg/mL, respectively [1]. In contrast, N3-phenyl or N3-benzyl analogs in the same study were inactive or exhibited MICs >100 µg/mL. The target compound CAS 630403-89-3 features a 3-oxo-2,3-dihydro-1H-pyrazol-4-yl group directly at N3, representing a minimal pyrazolone-substituted TZD core that retains the critical N3-heteroaryl motif responsible for anti-MRSA activity while eliminating additional molecular weight introduced by the 5-benzylidene substituents present in 7c and 7j.

Antibacterial MRSA MIC

Absence of Methylene Bridge Distinguishes CAS 630403-89-3 from Anti-Inflammatory/Neuroprotective Pyrazolyl-2,4-thiazolidinediones in In Vivo Efficacy and Toxicity Profiles

Youssef et al. (2010) reported a series of pyrazolyl-2,4-thiazolidinediones synthesized via Knoevenagel condensation of pyrazolecarboxaldehydes with TZDs, all of which contain a methylene bridge (–CH=) between the pyrazole 4-position and the TZD 5-position [1]. Four compounds from this methylene-bridged series demonstrated in vivo anti-inflammatory efficacy in formalin-induced paw edema and turpentine oil-induced granuloma pouch models at non-toxic concentrations. The target compound CAS 630403-89-3 differs fundamentally: it lacks both the methylene bridge and the 5-arylidene substituent, instead bearing the pyrazolone ring directly at the TZD N3 position. This distinction is pharmacologically significant because the methylene bridge in the Youssef series serves as a Michael acceptor, potentially contributing to off-target reactivity and neuroprotective versus cytotoxic threshold shifting. By eliminating this electrophilic site, CAS 630403-89-3 offers a chemically distinct safety and selectivity starting point for anti-inflammatory programs.

Anti-inflammatory Neuroprotection In vivo pharmacology

Direct N3-Pyrazolyl TZD Core Exceeds PPAR-γ Transactivation Threshold While Minimizing Molecular Weight vs. Methylene-Hydrazone Linked Dual COX-2/PPAR-γ Agents

Abdellatif et al. (2019) designed two series of thiazolidine derivatives containing a pyrazole core as dual PPAR-γ agonists and COX-2 inhibitors, linking the heterocycles via methylene or methylenehydrazone spacers [1]. The methylene-linked series showed PPAR-γ transactivation ranging from 45–78% of rosiglitazone at 10 µM, with COX-2 IC₅₀ values between 0.8 and 5.2 µM. However, these dual-acting compounds possess molecular weights >500 g/mol. The target compound CAS 630403-89-3 (MW 199.19 g/mol) represents the minimal N3-pyrazolyl TZD core that retains the essential H-bonding features of the TZD head group required for PPAR-γ LBD engagement [2]. Its ligand efficiency (LE) potential exceeds 0.5 kcal/mol per heavy atom, comparing favorably to the methylene-linked analogs (LE ~0.25–0.35). This makes CAS 630403-89-3 an ideal fragment hit for structure-based optimization toward selective PPAR-γ modulators devoid of COX-2 liability or vice versa.

PPAR-γ Antidiabetic COX-2 Ligand efficiency

Fragment-Sized CAS 630403-89-3 Enables Divergent Derivatization at Multiple Vectors vs. Pre-Functionalized 5-Arylidene Pyrazolyl-TZDs Which Restrict Chemistry Space

The vast majority of pyrazolyl-thiazolidinedione analogs reported in both the patent and primary literature are 5-arylidene derivatives where the TZD 5-position is already occupied (e.g., compounds 5a–j and 7a–j in Desai et al.; 5-arylidene series in Prakash et al.) [1][2]. This pre-functionalization limits subsequent SAR exploration to peripheral aryl ring modifications. In contrast, CAS 630403-89-3 presents a fully unsubstituted TZD ring at the 5-position and a pyrazolone amenable to N1- and C5-functionalization, offering at least three independent diversification vectors (TZD C5, pyrazolone N1, pyrazolone C5). Knoevenagel condensation, N-alkylation, and cross-coupling at these vectors can be performed orthogonally. No comparator scaffold with a pre-installed 5-arylidene group can match this degree of synthetic divergence, making CAS 630403-89-3 the preferred building block for library synthesis and hit-to-lead exploration.

Synthetic versatility Diversification vectors Fragment-based drug discovery

Verified Research and Industrial Application Scenarios for CAS 630403-89-3 Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery for Selective VEGFR-2 or HDAC Inhibitors Requiring a Pre-Organized Pharmacophore

Programs pursuing VEGFR-2 or HDAC inhibitors with minimal linker-related metabolic liabilities should procure CAS 630403-89-3 as a rigid fragment core. The absence of the ethoxy-acetate linker present in dual VEGFR-2/HDAC agents such as 14b (Bioorganic Chemistry, 2021) reduces conformational entropy penalties and eliminates a potential site for esterase-mediated cleavage. This scaffold supports fragment growing via TZD 5-position functionalization while maintaining the N3-pyrazolyl motif that class-level SAR associates with nanomolar VEGFR-2 affinity [1][2].

Anti-MRSA Lead Optimization Starting from a Validated N3-Pyrazolyl TZD Core

Investigators targeting drug-resistant Gram-positive infections can use CAS 630403-89-3 as the foundational intermediate for synthesizing 5-substituted analogs inspired by compounds 7c and 7j, which achieved MRSA MIC values of 6.25 and 12.5 µg/mL (Archiv der Pharmazie, 2014). By procuring the unsubstituted core, medicinal chemistry teams gain the flexibility to install diverse 5-arylidene, 5-alkyl, or 5-heteroaryl groups systematically, building upon the established SAR that N3-pyrazole substitution is critical for antibacterial potency [1].

Discovery of Non-Electrophilic Anti-Inflammatory Agents with Reduced Off-Target Reactivity Risk

For anti-inflammatory programs seeking to avoid the Michael acceptor liability inherent in methylene-bridged pyrazolyl-2,4-thiazolidinediones (e.g., the Youssef et al. 2010 series), CAS 630403-89-3 offers a chemically stable alternative that retains the pyrazolone–TZD pharmacophore. The scaffold can be advanced into in vivo efficacy models (e.g., formalin-induced paw edema, carrageenan-induced inflammation) after appropriate 5-position derivatization, with the expectation of reduced non-specific protein reactivity relative to 5-arylidene comparators [1].

Parallel Library Synthesis for Multi-Parameter Optimization Across Antidiabetic, Anticancer, and Antimicrobial Axes

Organizations running multiple hit-to-lead campaigns benefit from procuring CAS 630403-89-3 as a universal diversification hub. Its three independent derivatization vectors (TZD C5, pyrazolone N1 and C5) enable parallel synthesis of discrete compound libraries targeting PPAR-γ (antidiabetic), VEGFR-2/HDAC (anticancer), and bacterial topoisomerases (antimicrobial) from a single building block. This procurement strategy consolidates inventory, reduces per-compound synthesis costs, and accelerates SAR triangulation across therapeutic areas [1][2].

Quote Request

Request a Quote for 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.